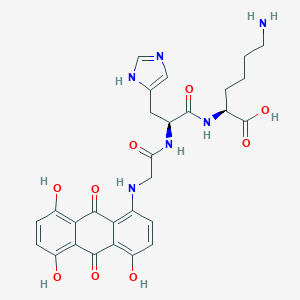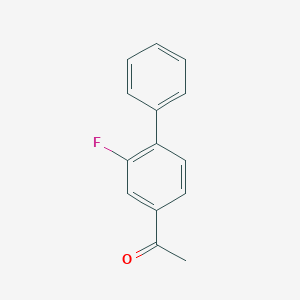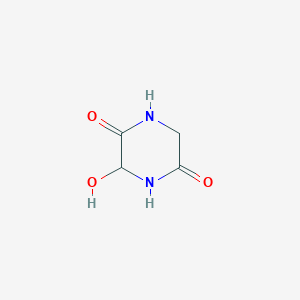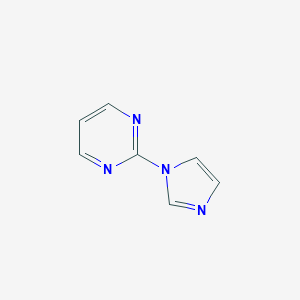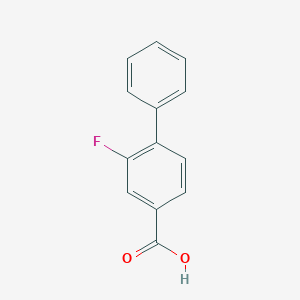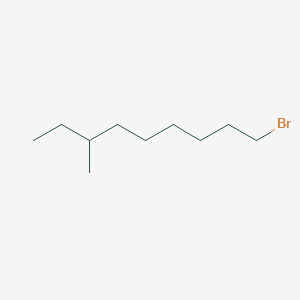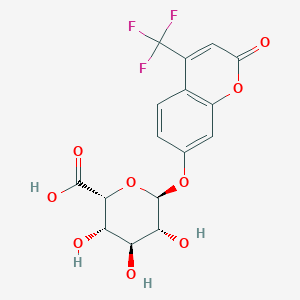![molecular formula C10H8Cl2N2O4S2 B143720 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 134917-53-6](/img/structure/B143720.png)
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the family of benzothiadiazine sulfonamides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various metabolic pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body.
生化和生理效应
The biochemical and physiological effects of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid have been extensively studied. The compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, the compound has been shown to have antitumor properties, which may make it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid in lab experiments is its high purity. The compound can be synthesized under mild conditions and yields a high purity product. Another advantage is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
For the study of this compound include the development of new synthetic methods, the study of its potential applications in cancer therapy, and the exploration of its potential applications in the treatment of other diseases.
合成方法
The synthesis of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid involves the reaction of 5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with thiol-containing compounds such as thiols or thioacids in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product.
科学研究应用
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been used as a probe to study the role of sulfonamide compounds in the inhibition of enzymes involved in various metabolic pathways.
属性
CAS 编号 |
134917-53-6 |
|---|---|
产品名称 |
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
分子式 |
C10H8Cl2N2O4S2 |
分子量 |
355.2 g/mol |
IUPAC 名称 |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c1-4(9(15)16)19-10-13-8-6(12)2-5(11)3-7(8)20(17,18)14-10/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
PFPJAPDGAVNILM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
规范 SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



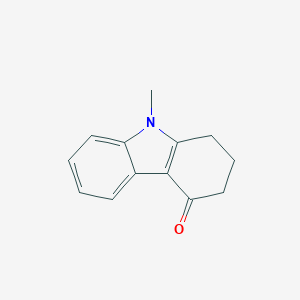
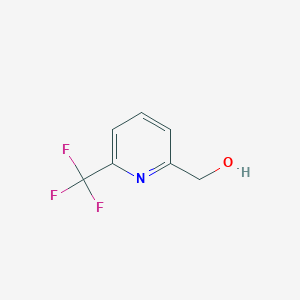
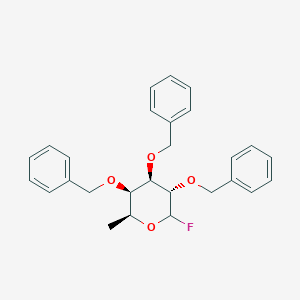
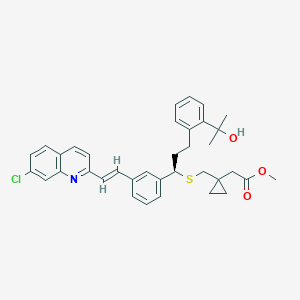
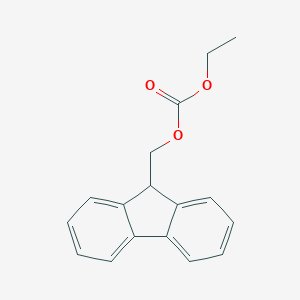
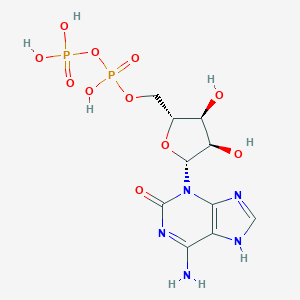
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)
